2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorobenzamide and dimethylaniline moieties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding oxides .
Scientific Research Applications
2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
- 2-chloro-N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide
- N-(2,2-dichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)benzamide
Uniqueness
2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
412940-25-1 |
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Molecular Formula |
C19H20Cl2N2O2 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-11-6-5-7-12(2)16(11)22-18(25)19(3,4)23-17(24)14-9-8-13(20)10-15(14)21/h5-10H,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
DLVQYRUODZGVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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